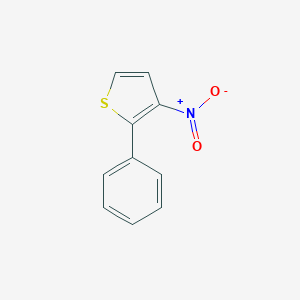

3-Nitro-2-phenylthiophene

Description

BenchChem offers high-quality 3-Nitro-2-phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2-phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMYURHNCLKYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596537 | |

| Record name | 3-Nitro-2-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18150-94-2 | |

| Record name | 3-Nitro-2-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-2-phenylthiophene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Nitro-2-phenylthiophene. It details established synthetic methodologies and discusses the compound's relevance in the context of medicinal chemistry, particularly concerning the bioactivation of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of substituted thiophenes in drug discovery and development.

Core Physical and Chemical Properties

3-Nitro-2-phenylthiophene, with the empirical formula C₁₀H₇NO₂S, is a substituted thiophene derivative. The presence of both a phenyl group and a nitro group on the thiophene ring significantly influences its physicochemical characteristics. While exhaustive experimental data for this specific compound is not widely published, the following tables summarize its known and predicted properties.

Table 1: General and Physical Properties of 3-Nitro-2-phenylthiophene

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | [1][2] |

| Molecular Weight | 205.23 g/mol | [1][2] |

| CAS Number | 18150-94-2 | [1][2][3] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Data not available. Likely soluble in common organic solvents. |

Table 2: Computed Physicochemical Properties of 3-(2-Nitrophenyl)thiophene *

| Property | Value | Source |

| XLogP3-AA | 205.01974964 | [4] |

| Topological Polar Surface Area | 74.1 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

*Note: These computed properties are for the regioisomer 3-(2-Nitrophenyl)thiophene and are provided as an estimation.

Synthesis and Experimental Protocols

The synthesis of 3-nitro-2-substituted thiophenes can be achieved through various organic reactions. A particularly effective and facile method involves a tandem Michael-intramolecular Henry reaction followed by microwave-assisted aromatization.[5][6]

General Synthetic Pathway

The synthesis commences with the reaction of a nitroalkene (in this case, β-nitrostyrene) with 1,4-dithiane-2,5-diol in the presence of a base like triethylamine. This step forms a tetrahydrothiophene intermediate. Subsequent dehydration and aromatization of this intermediate, often facilitated by microwave irradiation on acidic alumina with an oxidizing agent such as chloranil, yields the final 3-nitro-2-phenylthiophene product.[5][6]

References

- 1. 18150-94-2 | 3-Nitro-2-phenylthiophene - Moldb [moldb.com]

- 2. 3-Nitro-2-phenylthiophene | 18150-94-2 [amp.chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of 3-nitro-2-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Nitro-2-phenylthiophene (CAS: 18150-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-phenylthiophene, with the CAS number 18150-94-2, is a heterocyclic aromatic compound containing a thiophene ring substituted with a nitro group at the 3-position and a phenyl group at the 2-position. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently underexplored, biological significance. While specific biological data for this compound is limited in publicly accessible literature, the known pharmacological activities of related nitrothiophene and thiophene derivatives suggest potential avenues for future research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-Nitro-2-phenylthiophene and Related Compounds

| Property | 3-Nitro-2-phenylthiophene | 3-Nitrothiophene |

| CAS Number | 18150-94-2[1] | 822-84-4[2][3] |

| Molecular Formula | C₁₀H₇NO₂S[1] | C₄H₃NO₂S[2] |

| Molecular Weight | 205.23 g/mol [1] | 129.14 g/mol [2][4] |

| Melting Point | Not available | 78.5°C[3] |

| Boiling Point | Not available | 225°C[3] |

| Density | Not available | 1.426 g/cm³ (estimate)[3] |

Synthesis of 3-Nitro-2-phenylthiophene

A facile and efficient method for the synthesis of 3-nitro-2-substituted thiophenes, including 3-nitro-2-phenylthiophene, has been reported.[1] The synthesis involves a tandem Michael-intramolecular Henry reaction followed by a microwave-assisted dehydration and aromatization.

Experimental Protocol: Synthesis of 3-Nitro-2-phenylthiophene

This protocol is adapted from the general method described for the synthesis of 3-nitro-2-substituted thiophenes.[1]

Step 1: Tandem Michael-Intramolecular Henry Reaction

-

To a solution of (E)-(2-nitrovinyl)benzene (1 mmol) in a suitable solvent, add 1,4-dithiane-2,5-diol (1 mmol).

-

Add triethylamine (20 mol%) to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tetrahydrothiophene intermediate.

Step 2: Microwave-Assisted Dehydration and Aromatization

-

Adsorb the crude tetrahydrothiophene intermediate onto acidic alumina.

-

Add chloranil (an oxidizing agent) to the mixture.

-

Subject the mixture to microwave irradiation.

-

Monitor the reaction for the formation of the aromatized product, 3-nitro-2-phenylthiophene.

-

After completion, extract the product from the solid support using a suitable solvent.

-

Purify the final product by column chromatography to yield pure 3-nitro-2-phenylthiophene.

Synthesis Workflow

Caption: Synthesis workflow for 3-Nitro-2-phenylthiophene.

Potential Biological and Pharmacological Activity

While no specific biological or pharmacological studies on 3-nitro-2-phenylthiophene have been found in the reviewed literature, the broader classes of thiophene and nitro-containing compounds exhibit a wide range of biological activities. This suggests that 3-nitro-2-phenylthiophene could be a valuable scaffold for the development of new therapeutic agents.

General Activity of Thiophene Derivatives

Thiophene and its derivatives are known to possess a diverse array of pharmacological properties, including:

-

Antimicrobial Activity: Many thiophene-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Thiophene derivatives have been investigated for their potential as anti-inflammatory agents.

-

Anticancer Activity: Several synthetic thiophene derivatives have shown promise as anticancer agents by targeting various cellular pathways.

General Activity of Nitroaromatic Compounds

The nitro group is a key functional group in a number of clinically used drugs. Nitroaromatic compounds are known to exhibit activities such as:

-

Antibacterial Activity: The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.

-

Antiparasitic Activity: Several nitro-containing drugs are effective against various parasites.

Given the presence of both the thiophene ring and the nitro group, 3-nitro-2-phenylthiophene represents an interesting candidate for biological screening.

Future Research Directions

The lack of specific data on 3-nitro-2-phenylthiophene highlights a significant research gap. Future studies should focus on:

-

Detailed Physicochemical Characterization: Comprehensive analysis using techniques such as NMR, IR, and mass spectrometry to fully characterize the compound.

-

Biological Screening: Evaluation of its antimicrobial, antifungal, anticancer, and anti-inflammatory activities through in vitro and in vivo assays.

-

Mechanism of Action Studies: If biological activity is identified, further research will be needed to elucidate the underlying molecular mechanisms.

-

Analogue Synthesis: Synthesis and evaluation of a library of related 3-nitro-2-phenylthiophene derivatives to establish structure-activity relationships.

Conclusion

3-Nitro-2-phenylthiophene is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While current knowledge is limited, this technical guide provides a foundation for future research by outlining its known properties and a detailed synthetic protocol. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents for a variety of diseases. Researchers in drug discovery and medicinal chemistry are encouraged to investigate the untapped potential of this molecule.

References

In-Depth Technical Guide: Spectral Data of 3-Nitro-2-phenylthiophene (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-2-phenylthiophene, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for 3-Nitro-2-phenylthiophene, which are essential for confirming its structural integrity.

Data Presentation

Table 1: ¹H NMR Spectral Data of 3-Nitro-2-phenylthiophene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.64 | d | 5.5 | 1H | Thiophene H-5 |

| 7.55-7.45 | m | - | 5H | Phenyl-H |

| 7.39 | d | 5.5 | 1H | Thiophene H-4 |

Table 2: ¹³C NMR Spectral Data of 3-Nitro-2-phenylthiophene

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | Thiophene C-3 |

| 142.9 | Thiophene C-2 |

| 132.0 | Phenyl C-1' |

| 130.6 | Phenyl C-4' |

| 129.3 | Phenyl C-2'/6' or C-3'/5' |

| 129.2 | Phenyl C-2'/6' or C-3'/5' |

| 127.8 | Thiophene C-5 |

| 125.5 | Thiophene C-4 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of 3-Nitro-2-phenylthiophene (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 16 to 32 scans are acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Spectral Width: The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure complete relaxation of the carbon nuclei.

-

Spectral Width: The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectra are phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Nitro-2-phenylthiophene reveals characteristic absorption bands for its key functional moieties.

Data Presentation

Table 3: IR Spectral Data of 3-Nitro-2-phenylthiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1517 | Strong | Asymmetric NO₂ stretch |

| 1341 | Strong | Symmetric NO₂ stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~850 | Medium | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid 3-Nitro-2-phenylthiophene is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

Table 4: Mass Spectrometry Data of 3-Nitro-2-phenylthiophene

| m/z | Relative Intensity (%) | Assignment |

| 205 | 100 | [M]⁺ (Molecular Ion) |

| 159 | - | [M - NO₂]⁺ |

| 115 | - | [C₉H₇]⁺ |

Relative intensities for fragments other than the molecular ion are often dependent on the specific instrumentation and conditions and are therefore noted as "-". The molecular ion is typically the base peak.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample of 3-Nitro-2-phenylthiophene can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectral characterization of 3-Nitro-2-phenylthiophene.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiophene is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic structure, arising from the conjugation of a phenyl ring with an electron-rich thiophene moiety, presents a compelling platform for the synthesis of novel derivatives through electrophilic substitution reactions. Understanding the regioselectivity and reaction dynamics of these transformations is paramount for the rational design of synthetic pathways toward target molecules with desired pharmacological or material properties.

This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions of 2-phenylthiophene. It details the directing effects of the constituent rings, summarizes key reaction types with available quantitative data, and provides illustrative experimental protocols.

Core Principles of Reactivity and Regioselectivity

The site of electrophilic attack on the 2-phenylthiophene molecule is governed by the interplay of the electronic properties of both the thiophene and the phenyl rings.

Thiophene Ring Activation: The thiophene ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. Substitution on the thiophene ring is generally favored over the phenyl ring. The position of substitution on the thiophene ring is predominantly directed to the C5 position (α-position) due to the superior resonance stabilization of the corresponding cationic intermediate (σ-complex). Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate.

Phenyl Group Influence: The phenyl group at the C2 position acts as a mild activating group and an ortho, para-director for electrophilic substitution on the thiophene ring. However, due to steric hindrance from the adjacent sulfur atom, substitution at the C3 (ortho) position is generally disfavored. Consequently, the primary site of electrophilic attack on the thiophene ring is the C5 (para) position.

Substitution on the Phenyl Ring: The 2-thienyl group acts as an ortho, para-directing group for electrophilic substitution on the phenyl ring. However, the higher reactivity of the thiophene ring means that substitution on the phenyl ring typically requires more forcing conditions or blocking of the reactive sites on the thiophene ring.

Key Electrophilic Substitution Reactions

Nitration

Direct nitration of 2-phenylthiophene is a facile but often non-selective reaction that can lead to a mixture of mono- and di-nitro isomers. The distribution of products is highly dependent on the reaction conditions.

Reaction Products: Nitration with nitric acid in acetic anhydride can yield a mixture of 2-nitro-5-phenylthiophene and 3-nitro-2-phenylthiophene. Dinitration can also occur under these conditions.

| Reagents | Products | Yield (%) | Isomer Ratio (5-nitro : 3-nitro) |

| HNO₃ / Ac₂O | 2-Phenyl-5-nitrothiophene & 2-Phenyl-3-nitrothiophene | Data not available | Mixture obtained[1] |

| Cu(NO₃)₂ in Ac₂O | Mixture including dinitrated products | Data not available | Non-selective[1] |

Experimental Protocol: Nitration of Thiophene (Adaptable for 2-Phenylthiophene) Caution: Nitration reactions are highly exothermic and require careful temperature control.

-

Reagent Preparation: Dissolve 2-phenylthiophene (1 mole) in acetic anhydride (340 cc). Separately, dissolve fuming nitric acid (1.2 moles) in glacial acetic acid (600 cc), ensuring the mixture is kept cool.[2]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, place half of the nitric acid solution and cool to 10°C.[2]

-

Addition: Slowly add half of the 2-phenylthiophene solution dropwise, maintaining the temperature below room temperature. After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution, followed by the gradual addition of the rest of the 2-phenylthiophene solution.[2]

-

Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature for two hours. Pour the reaction mixture onto crushed ice with vigorous shaking to precipitate the nitrothiophenes.[2]

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with ice water, and dry. The crude product can be purified by recrystallization or column chromatography to separate the isomers.

Halogenation

Halogenation of 2-phenylthiophene, typically with bromine or N-bromosuccinimide (NBS), is expected to proceed with high regioselectivity for the C5 position of the thiophene ring.

| Reagent | Expected Major Product |

| Br₂ in Acetic Acid | 2-Phenyl-5-bromothiophene |

| N-Bromosuccinimide (NBS) | 2-Phenyl-5-bromothiophene |

Experimental Protocol: Bromination of a Thiophene Derivative with NBS (Adaptable for 2-Phenylthiophene)

-

Reaction Setup: Dissolve 2-phenylthiophene (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask and cool to 0°C.

-

Addition: Add N-bromosuccinimide (1.0 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-phenylthiophene introduces an acyl group, typically at the C5 position of the thiophene ring, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

| Acylating Agent | Lewis Acid | Expected Major Product |

| Acetyl Chloride | AlCl₃ | 2-Phenyl-5-acetylthiophene |

| Acetic Anhydride | SnCl₄ | 2-Phenyl-5-acetylthiophene |

Experimental Protocol: Friedel-Crafts Acylation of Thiophene (Adaptable for 2-Phenylthiophene)

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equiv.) in an anhydrous solvent such as dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C and add acetyl chloride (1.0 equiv.) dropwise.

-

Addition of Substrate: After stirring for 30 minutes, add a solution of 2-phenylthiophene (1.0 equiv.) in the same solvent dropwise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography or distillation under reduced pressure.

Sulfonation

Sulfonation of 2-phenylthiophene can be achieved using fuming sulfuric acid or chlorosulfonic acid. The reaction is expected to yield 2-phenylthiophene-5-sulfonic acid as the major product. This reaction is often reversible.

| Reagent | Expected Major Product |

| Fuming H₂SO₄ (Oleum) | 2-Phenylthiophene-5-sulfonic acid |

| ClSO₃H | 2-Phenylthiophene-5-sulfonyl chloride |

Experimental Protocol: General Sulfonation of an Aromatic Compound (Adaptable for 2-Phenylthiophene)

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place fuming sulfuric acid.

-

Addition: Cool the acid and slowly add 2-phenylthiophene, maintaining a low temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the solubility of a sample in water).

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The sulfonic acid can be isolated by salting out with sodium chloride, followed by filtration. Alternatively, the sulfonyl chloride can be prepared by reaction with chlorosulfonic acid and isolated by pouring the reaction mixture onto ice and filtering the solid product.

Conclusion

The electrophilic substitution reactions of 2-phenylthiophene provide a rich avenue for the synthesis of a diverse array of functionalized molecules. The regioselectivity of these reactions is predominantly governed by the directing effects of the thiophene ring, leading to substitution primarily at the C5 position. While general principles can guide synthetic strategies, the optimization of reaction conditions is crucial to achieve high yields and selectivity, particularly in reactions like nitration where multiple products can be formed. Further research to quantify isomer distributions and yields for a broader range of electrophilic substitution reactions on 2-phenylthiophene will be invaluable for advancing its application in drug discovery and materials science.

References

The Nitro Group on a Thiophene Ring: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a thiophene ring profoundly alters its chemical reactivity, a feature that has been extensively exploited in the fields of medicinal chemistry and materials science. This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group, providing a gateway to a diverse array of functionalized thiophenes with significant biological activities. This technical guide provides an in-depth exploration of the reactivity of the nitro group on the thiophene ring, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Electronic Effects of the Nitro Group on the Thiophene Ring

The nitro group exerts a strong electron-withdrawing effect on the thiophene ring through both inductive (-I) and resonance (-M) effects.[1] This significantly reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency renders the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group.[2][3]

The following diagram illustrates the resonance structures of 2-nitrothiophene, showing the delocalization of positive charge on the thiophene ring, which explains its deactivation towards electrophiles and activation towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of nitrothiophene chemistry.[2] The strong electron-withdrawing nitro group facilitates the attack of nucleophiles on the thiophene ring, leading to the displacement of a leaving group.[3] This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]

The presence of a nitro group is often crucial for the feasibility of SNAr reactions on five-membered heterocycles like thiophene, which would otherwise be unreactive.[5] The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate.[2]

The following diagram depicts the general mechanism of a nucleophilic aromatic substitution reaction on a nitro-activated thiophene ring.

Quantitative Data on SNAr Reactions

The reactivity of nitrothiophenes in SNAr reactions is influenced by the nature of the nucleophile, the leaving group, the solvent, and the presence of other substituents on the thiophene ring. The following table summarizes kinetic data for the reaction of various 2-L-5-nitrothiophenes with different amines.

| Leaving Group (L) | Amine | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Br | Piperidine | Methanol | 1.3 x 10⁻³ | [6] |

| Br | Pyrrolidine | [bmim][BF₄] | Significantly faster than in conventional solvents | [6] |

| OMe | Pyrrolidine | - | Computationally studied | [7] |

Note: The reaction rates are generally faster in ionic liquids compared to conventional solvents like methanol and benzene.[6]

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most important transformations of nitrothiophenes.[8] This reaction opens up access to aminothiophenes, which are valuable building blocks for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and dyes.[9][10]

Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

-

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[8]

-

Metal-Acid Systems: Such as iron (Fe) in acidic media.[8]

-

Other Reducing Agents: Including sodium hydrosulfite, tin(II) chloride, and hydrazine hydrate in the presence of a catalyst like Raney nickel.[8][9]

The following workflow illustrates a typical experimental procedure for the reduction of a nitrothiophene to an aminothiophene.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiophene from 2-Bromo-5-nitrothiophene and subsequent reduction

This protocol is a representative example based on synthetic transformations described in the literature.[9]

Part A: Synthesis of an intermediate via Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrothiophene (1.0 eq) in a suitable solvent such as toluene/ethanol.

-

Addition of Reagents: Add sodium carbonate (2 M aqueous solution, 2.0 eq) and a palladium catalyst like Pd(PPh₃)₄ (catalytic amount).

-

Reaction: Heat the mixture to reflux and stir for 15 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Part B: Reduction to 2-Aminothiophene Derivative

-

Reaction Setup: Dissolve the product from Part A (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Reagents: Add hydrazine hydrate and heat the mixture to 50°C for 15 minutes. Then, carefully add Raney nickel in portions.

-

Reaction: Stir the reaction mixture at 50°C and monitor its progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminothiophene derivative.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

Electrophilic Substitution

Due to the strong deactivating nature of the nitro group, electrophilic substitution on nitrothiophenes is generally difficult and requires harsh reaction conditions.[11][12] The nitro group directs incoming electrophiles to the meta-position relative to itself. However, the overall reactivity of the ring is significantly diminished. For instance, the nitration of thiophene itself is a vigorous reaction, but the introduction of a second nitro group is much more challenging.[12][13]

Role in Medicinal Chemistry and Drug Development

Nitrothiophenes are a class of compounds with significant interest in drug discovery and development. Their biological activity is often linked to the reductive metabolism of the nitro group within target organisms.[14]

-

Antitubercular Agents: 5-Nitrothiophenes have shown activity against both replicating and non-replicating Mycobacterium tuberculosis.[15][16] Their mechanism of action is believed to involve the reduction of the nitro group by an F₄₂₀-dependent nitroreductase to release nitric oxide, which has a bactericidal effect.[15][16]

-

Antibacterial Agents: Nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[17][18] These compounds act as prodrugs that are activated by bacterial nitroreductases.[17][18]

-

Radiosensitizers: Certain nitrothiophene derivatives have been evaluated as radiosensitizers for hypoxic tumor cells.[19] The electron-affinic nature of the nitro group is thought to play a key role in their mechanism of action.[14]

The following diagram illustrates the proposed mechanism of action for 5-nitrothiophene-based antitubercular drugs.

Conclusion

The nitro group is a versatile and powerful functional group in thiophene chemistry. Its strong electron-withdrawing nature dictates the reactivity of the thiophene ring, deactivating it towards electrophilic attack while activating it for nucleophilic substitution. The facile reduction of the nitro group to an amine provides a crucial synthetic route to a wide variety of functionalized thiophenes. These unique reactivity patterns have been effectively harnessed in the development of novel therapeutic agents, highlighting the continued importance of understanding and exploiting the chemistry of nitrothiophenes in modern drug discovery.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Nitro-3-thiocyanatothiophene | 60007-32-1 | Benchchem [benchchem.com]

- 12. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,3-Disubstituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged from its humble beginnings as a coal tar impurity to become a cornerstone in the fields of medicinal chemistry and materials science. Its structural similarity to benzene, a concept known as bioisosterism, allows for the strategic replacement of phenyl rings in bioactive molecules, often leading to enhanced pharmacological activity and improved physicochemical properties. This technical guide provides an in-depth exploration of the discovery and historical development of a particularly significant subclass: 2,3-disubstituted thiophenes. We will delve into the pivotal synthetic methodologies that have enabled access to this important structural motif, present key quantitative data, and provide detailed experimental protocols for their preparation.

The Serendipitous Discovery of Thiophene and Early Synthetic Efforts

The story of thiophene begins in 1882 with Viktor Meyer's astute observation that the well-known indophenin color reaction, believed to be characteristic of benzene, failed with highly purified samples.[1][2] This led him to isolate the sulfur-containing contaminant responsible for the color change, which he named "thiophene." This discovery sparked immediate interest in the chemistry of this new aromatic system.

Early synthetic work focused on the construction of the thiophene ring itself. Meyer's initial synthesis involved the reaction of acetylene with elemental sulfur.[3] Soon after, classical methods such as the Paal-Knorr thiophene synthesis, which utilizes the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, were developed.[4][5] Another foundational method, the Volhard–Erdmann cyclization, provided a route to thiophenes from the reaction of disodium succinate with phosphorus heptasulfide.[6] While these early methods were crucial for establishing the fundamentals of thiophene chemistry, they often lacked regiocontrol, leading to mixtures of isomers when unsymmetrical starting materials were used. The specific challenge of selectively preparing 2,3-disubstituted thiophenes would be addressed by later, more refined synthetic strategies.

Key Synthetic Methodologies for 2,3-Disubstituted Thiophenes

The regioselective synthesis of 2,3-disubstituted thiophenes has been a significant focus of organic chemists, leading to the development of several powerful methodologies. These methods provide access to a wide range of functionalized thiophenes for various applications.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method is a cornerstone for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][7] The reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid esters.[1][4] A key feature of the Fiesselmann synthesis is its high degree of regioselectivity, making it a reliable method for obtaining the 2,3-disubstitution pattern.[8]

A variation of this method, known as the Lissavetzky modification, starts from a cyclic β-ketoester and thioglycolic acid, expanding the scope of accessible structures.[1][7]

Reaction Mechanism:

The mechanism of the Fiesselmann synthesis begins with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular cyclization via a second addition to the double bond, followed by elimination of an alcohol and a molecule of the thioglycolic acid ester, and finally tautomerization, yields the 3-hydroxythiophene product.[1]

The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this multicomponent reaction is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes.[4][9] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[9] The choice of the starting carbonyl compound and the activated nitrile determines the substitution pattern of the final 2-aminothiophene, and with careful selection of reagents, can be directed to yield 2,3-disubstituted products.[10]

Reaction Mechanism:

The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile.[9] This intermediate then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to afford the 2-aminothiophene.[9]

The Paal-Knorr Thiophene Synthesis

One of the oldest and most fundamental methods for thiophene synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][11] While highly effective for symmetrical 1,4-dicarbonyls, leading to 2,5-disubstituted thiophenes, the use of unsymmetrical diketones can result in a mixture of regioisomers, making it less ideal for the selective synthesis of 2,3-disubstituted thiophenes.[8] However, with specific substitution patterns on the dicarbonyl precursor that favor one cyclization pathway, a degree of regioselectivity can be achieved.

Reaction Mechanism:

The mechanism is believed to involve the conversion of one or both carbonyl groups to thiocarbonyls by the sulfurizing agent.[5] This is followed by enolization (or enethiolization) and subsequent intramolecular cyclization and dehydration to form the aromatic thiophene ring.[8]

Quantitative Data of Representative 2,3-Disubstituted Thiophenes

The following tables summarize key quantitative data for a selection of 2,3-disubstituted thiophenes prepared via the aforementioned methods.

Table 1: Reaction Yields of Selected 2,3-Disubstituted Thiophenes

| Compound | Synthesis Method | Yield (%) | Reference |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Gewald | 85 | [12] |

| 3-Acetyl-2-amino-5-nitrothiophene | Gewald (modified) | 70 | [12] |

| 2,3-Dimethylthiophene | Paal-Knorr | Not specified | [5] |

| Diethyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate | Fiesselmann | Not specified | [7] |

Table 2: Physical and Spectroscopic Data of Selected 2,3-Disubstituted Thiophenes

| Compound | Melting Point (°C) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |

| 2,3-Dimethylthiophene | - | 140-141 | 2.15 (s, 3H), 2.35 (s, 3H), 6.65 (d, 1H), 6.85 (d, 1H) | 13.5, 15.2, 122.8, 128.5, 130.6, 136.8 | 112 (M+) | 2915, 1440, 1210, 840, 700 |

| 3-Acetyl-2-amino-5-nitrothiophene | 222-224 | - | 2.40 (s, 3H), 8.28 (s, 1H), 9.11 (s, 2H) | 27.8, 114.5, 129.7, 133.4, 168.3, 194.2 | 186 (M+) | 3450, 3330, 1630, 1580, 1330 |

| Methyl (E)-3-styrylthiophene-2-carboxylate | 85-86 | - | 3.85 (s, 3H), 7.27-7.44 (m, 4H), 7.58 (d, 2H), 7.72 (d, 1H), 7.87 (d, 1H), 8.02 (d, 1H) | 52.1, 121.2, 125.5, 126.7, 128.4, 128.9, 132.0, 133.3, 136.6, 145.1, 162.3 | 245.1 [M+H]⁺ | 1722 (C=O) |

Detailed Experimental Protocols

The following are generalized experimental protocols for the key synthetic methods described. These should be adapted and optimized for specific substrates and scales.

Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate

Materials:

-

α,β-Acetylenic ester (1.0 eq)

-

Thioglycolic acid ester (e.g., methyl thioglycolate) (1.1 eq)

-

Base (e.g., sodium methoxide in methanol, triethylamine) (1.1 eq)

-

Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve the α,β-acetylenic ester in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the base to the solution, followed by the dropwise addition of the thioglycolic acid ester.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine) (catalytic amount to 1.1 eq)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

In a round-bottom flask, combine the ketone or aldehyde, α-cyanoester, and elemental sulfur in the chosen solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrates.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Paal-Knorr Synthesis of a 2,3-Disubstituted Thiophene

Materials:

-

Unsymmetrical 1,4-dicarbonyl compound (1.0 eq)

-

Sulfurizing agent (e.g., Lawesson's reagent, phosphorus pentasulfide) (0.5-1.0 eq)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

To a solution of the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask, add the sulfurizing agent portion-wise.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction mixture by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation.

Conclusion

The journey from Viktor Meyer's initial discovery of thiophene to the development of sophisticated, regioselective syntheses of 2,3-disubstituted derivatives highlights a remarkable progression in organic chemistry. The Fiesselmann, Gewald, and Paal-Knorr syntheses, along with their numerous modifications, have provided the chemical community with a powerful toolkit to access this versatile scaffold. The ability to precisely install substituents at the 2- and 3-positions has been instrumental in the design and synthesis of novel pharmaceuticals and advanced materials. For researchers in drug development and materials science, a thorough understanding of these historical and practical aspects of 2,3-disubstituted thiophene chemistry is essential for continued innovation.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Stability and Degradation of 3-Nitro-2-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of 3-Nitro-2-phenylthiophene is limited in publicly available literature. This guide is a scientifically inferred resource based on the known chemical properties and reactivity of its constituent moieties: the 2-phenylthiophene core and the nitroaromatic system. The proposed degradation pathways and experimental protocols are based on established principles for analogous chemical structures.

Introduction

3-Nitro-2-phenylthiophene is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, combining a thiophene ring with a phenyl group and a nitro functional group, suggests a unique profile of reactivity and potential biological activity. Understanding the stability and degradation pathways of this molecule is crucial for its development as a potential therapeutic agent or functional material, ensuring its quality, safety, and efficacy throughout its lifecycle.

This technical guide provides a comprehensive overview of the anticipated stability of 3-Nitro-2-phenylthiophene under various stress conditions and outlines the probable degradation pathways. Detailed experimental protocols for conducting forced degradation studies are provided to enable researchers to assess its stability profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Nitro-2-phenylthiophene is presented in Table 1. These properties are essential for designing appropriate analytical methods and for understanding the molecule's behavior in different environments.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₇NO₂S | - |

| Molecular Weight | 205.23 g/mol | - |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | > 256 °C (for 2-phenylthiophene) | [1] |

| Solubility | Expected to be soluble in organic solvents | [2] |

Predicted Stability and Degradation Pathways

The stability of 3-Nitro-2-phenylthiophene is influenced by the reactivity of the thiophene ring, the phenyl group, and the nitro group. The electron-withdrawing nature of the nitro group is expected to deactivate the thiophene ring towards electrophilic substitution but may make it more susceptible to nucleophilic attack.

Thermal Stability

The 2-phenylthiophene core is reported to be stable at moderately high temperatures, with a boiling point of approximately 256°C. This suggests that 3-Nitro-2-phenylthiophene is likely to exhibit good thermal stability under typical storage and handling conditions. At very high temperatures (above 400°C), thermal degradation of the thiophene ring may occur, primarily through the cleavage of the C-S bond, which is the weakest bond in the ring.[3]

Photostability

Thiophene-based polymers are known to be susceptible to photodegradation, particularly in the presence of oxygen.[4] The degradation is often initiated by the formation of singlet oxygen, which can react with the thiophene ring.[3] The high photochemical reactivity of triplet states with oxygen is a key factor in the photodegradation of polythiophenes.[4] Therefore, it is anticipated that 3-Nitro-2-phenylthiophene may degrade upon exposure to UV or visible light, especially in an oxygen-rich environment.

pH-Dependent Stability (Hydrolysis)

While the thiophene ring itself is generally stable to hydrolysis, the overall stability of 3-Nitro-2-phenylthiophene in aqueous solutions is expected to be pH-dependent. Under strongly acidic or basic conditions, degradation may be accelerated. In basic media, nitro-activated nucleophilic aromatic substitution could potentially occur, leading to the displacement of the nitro group or other substituents.

Oxidative Stability

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3] The presence of an oxidizing agent, such as hydrogen peroxide, is likely to induce the degradation of 3-Nitro-2-phenylthiophene. The electron-rich nature of the thiophene ring makes it a target for oxidative attack.

Reductive Degradation

The nitro group is susceptible to reduction, which can proceed through various intermediates to form the corresponding amine. This is a common degradation pathway for nitroaromatic compounds.[5] The reduction can be initiated by chemical reducing agents or by certain biological systems.

Proposed Degradation Pathways

Based on the known reactivity of thiophenes and nitroaromatic compounds, the following degradation pathways for 3-Nitro-2-phenylthiophene are proposed.

Oxidative Degradation Pathway

The primary site of oxidative attack is expected to be the sulfur atom of the thiophene ring, leading to the formation of a sulfoxide, which can be further oxidized to a sulfone.

References

Solubility of 3-Nitro-2-phenylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-phenylthiophene is a heterocyclic compound featuring a thiophene ring substituted with both a nitro group and a phenyl group. As with any compound intended for use in research and development, particularly in medicinal chemistry and materials science, understanding its solubility in various organic solvents is of paramount importance. Solubility data is critical for designing synthetic and purification strategies (such as recrystallization), formulating solutions for biological screening, and for overall process development.

This technical guide addresses the solubility of 3-Nitro-2-phenylthiophene. Following a comprehensive search of scientific literature and chemical databases, it has been determined that no specific experimental quantitative or qualitative solubility data for 3-Nitro-2-phenylthiophene in organic solvents has been publicly reported.

Given the absence of specific data, this guide provides a robust, standard experimental protocol for determining the solubility of a solid organic compound like 3-Nitro-2-phenylthiophene. This methodology will enable researchers to generate reliable solubility data in their own laboratories.

Inferred Solubility Profile

Based on the general principles of chemical solubility and the known properties of related compounds, a qualitative solubility profile for 3-Nitro-2-phenylthiophene can be inferred:

-

Thiophene and its derivatives are generally nonpolar and exhibit good solubility in a wide range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons.[1][2][3][4]

-

Aromatic nitro compounds are also typically soluble in most organic solvents.[5][6]

-

The presence of the polar nitro group and the nonpolar phenyl and thiophene rings suggests that 3-Nitro-2-phenylthiophene will likely be soluble in a variety of organic solvents of differing polarities, from moderately polar (e.g., ethanol, acetone) to nonpolar (e.g., toluene, dichloromethane). Its solubility in highly polar protic solvents like water is expected to be very low.[1][6]

These inferences, while helpful, do not replace the need for empirical data. The following section details the procedure for obtaining such data.

Experimental Protocol: Determination of Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic (equilibrium) solubility of a solid compound is the isothermal shake-flask method . This protocol outlines the gravimetric determination approach.

Objective: To determine the concentration of 3-Nitro-2-phenylthiophene in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

3-Nitro-2-phenylthiophene (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped glass vials (e.g., 4 mL or 20 mL)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Preparation:

-

Add an excess amount of solid 3-Nitro-2-phenylthiophene to a screw-capped vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, for finer particles, centrifuge the vial at the experimental temperature to ensure a clear separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed glass vial. This step removes any remaining microscopic solid particles.

-

Accurately weigh the vial containing the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the vial under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature and ensure it is completely dry.

-

Weigh the vial containing the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the empty vial and the mass of the solute from the total mass of the saturated solution withdrawn.

-

Calculate the solubility, typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Solubility (g/L) = (Mass of solute residue (g) / Volume of solution withdrawn (L))

Alternatively, solubility can be expressed as mass of solute per mass of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. solubilityofthings.com [solubilityofthings.com]

Potential Research Applications of Nitro-Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted thiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of a nitro group to the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides an in-depth overview of the core research applications of nitro-substituted thiophenes, with a focus on their therapeutic potential. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Therapeutic Applications

Nitro-substituted thiophenes have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. Key therapeutic areas of investigation include oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Several studies have highlighted the potential of nitro-substituted thiophenes as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like kinases and microtubules.[4][5]

A series of novel 5-nitrothiophene derivatives were synthesized and evaluated for their anticancer activity against A549 human lung carcinoma and L929 murine fibroblast cell lines.[6] Compounds bearing 4-nitrophenyl, phenyl, and 4-cyanophenyl moieties demonstrated significant anticancer activity, acting through an apoptotic pathway.[6]

Table 1: Anticancer Activity of Nitro-Substituted Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as most potent | [4] |

| Thiophene derivative 2b (bearing 4-nitrophenyl) | A549 (Human lung carcinoma) | Not specified, but showed high activity | [6] |

| Thiophene derivative 2c (bearing phenyl) | A549 (Human lung carcinoma) | Not specified, but showed high activity | [6] |

| Thiophene derivative 2d (bearing 4-cyanophenyl) | A549 (Human lung carcinoma) | Not specified, but showed high activity | [6] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b | MCF-7 (Breast cancer) | 0.85 | [3] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDA-MB-231, MCF-7, T-47D, HCC1954 (Breast cancer), 4T1 (Murine breast cancer) | 1.37 - 21.85 | [3] |

Antimicrobial Activity

Nitrothiophenes have been recognized for their broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.[7][8] The antimicrobial activity is often associated with the nitro group, which can be enzymatically reduced within the bacterial cell to generate reactive nitrogen species that are toxic to the pathogen.

Structure-activity relationship (SAR) studies have shown that the position and number of nitro groups, as well as the presence of other substituents on the thiophene ring, significantly influence the antibacterial potency.[9] For instance, 2-chloro- and 2-bromo-3,5-dinitrothiophenes are predicted to have high activity, while 2-nitrothiophene is the least active.[9]

Table 2: Antibacterial Activity of Nitro-Substituted Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| IITR00803 (benzoxazole-nitrothiophene) | E. coli | 16 | [8] |

| IITR00803 (benzoxazole-nitrothiophene) | S. enterica serovar Typhimurium | 4 | [8] |

| 2-Nitrothiophene | E. coli | >128 | [8] |

| 2-Nitrothiophene | S. enterica | 64 | [8] |

| 8-nitro-7-(aryl/alkyl) fluoroquinolone 4b | S. agalactiae | 7.7 | [10] |

| 8-nitro-7-(aryl/alkyl) fluoroquinolone 9b | S. aureus | 7.7 | [10] |

Antitrypanosomal Activity

Nitro-substituted thiophenes have emerged as a promising class of compounds for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[11] One compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has demonstrated excellent oral bioavailability and efficacy in mouse models of HAT.[11]

Table 3: Antitrypanosomal Activity of Nitro-Substituted Thiophene Derivatives

| Compound | Trypanosome Species | EC50 (µM) | Reference |

| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10) | T. b. brucei | Not specified, but highly potent | [11] |

| 5-Nitrothiophene oxime ether derivative 11 | T. brucei | MIC = 1 µg/mL | [12] |

Experimental Protocols

Synthesis of 2-Nitrothiophene

This protocol describes a common method for the synthesis of 2-nitrothiophene via the nitration of thiophene.

Materials:

-

Thiophene

-

Fuming nitric acid (sp. gr. 1.51)

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Sodium carbonate

-

Ether

-

Petroleum ether (b.p. 20–40°)

-

Ethanol

-

Potassium hydroxide

Procedure:

-

Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

-

In a separate flask, dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.

-

Divide both solutions into two equal parts.

-

In a 2-liter three-necked, round-bottomed flask equipped with a thermometer, stirrer, and separatory funnel, add one-half of the nitric acid solution and cool to 10°C.

-

With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature. Control the temperature with a cold water bath.

-

After the addition is complete, reduce the temperature of the reaction mixture to 10°C and rapidly add the remaining nitric acid solution.

-

Continue the nitration by the gradual addition of the remaining thiophene solution.

-

Allow the product to remain at room temperature for two hours.

-

Treat the mixture with an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will separate.

-

Filter the crude product and wash with water. The total yield is 90–110 g (70–85% of the theoretical amount).

-

To recover the product from the filtrate, perform steam distillation. Neutralize the acid distillate with sodium carbonate and extract with ether.

-

For purification, recrystallize the crude product from petroleum ether (b.p. 20–40°) to obtain colorless crystals.[13]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells to be tested

-

96-well plates

-

Culture medium

-

Nitro-substituted thiophene compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Prepare serial dilutions of the nitro-substituted thiophene compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16]

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Bacterial strain

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Nitro-substituted thiophene compounds

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare a stock solution of the nitro-substituted thiophene compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Proposed Anticancer Signaling Pathway

Nitro-substituted thiophenes have been shown to induce apoptosis and cell cycle arrest in cancer cells. One proposed mechanism involves the inhibition of key regulatory proteins such as WEE1 kinase and the disruption of microtubule polymerization.[4]

Caption: Proposed mechanism of anticancer activity of nitro-substituted thiophenes.

General Experimental Workflow for Anticancer Drug Screening

The following workflow outlines a typical process for screening nitro-substituted thiophene compounds for their anticancer potential.

Caption: General workflow for anticancer drug screening of nitro-substituted thiophenes.

Conclusion

Nitro-substituted thiophenes represent a versatile scaffold with significant potential in drug discovery and development. Their demonstrated efficacy against cancer, bacteria, and trypanosomes warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes: Synthesis of 3-Nitro-2-phenylthiophene

Introduction 3-Nitro-2-phenylthiophene is a substituted nitrothiophene derivative. Nitrothiophenes are significant intermediates in the development of pharmaceuticals and dyes. The nitro group, being a strong electron-withdrawing group, plays a crucial role in modifying the chemical and biological activities of the thiophene ring. This document outlines a detailed protocol for the synthesis of 3-nitro-2-phenylthiophene, tailored for researchers in organic synthesis and drug development.

Methodology Overview The described protocol is a modern and efficient method that avoids the challenges of direct nitration of the thiophene ring, which often leads to poor regioselectivity and potentially hazardous reaction conditions.[1][2][3] This synthesis proceeds in two main steps: first, a tandem Michael-intramolecular Henry reaction to form a tetrahydrothiophene intermediate, followed by a microwave-assisted dehydration and aromatization to yield the final product.[4][5] This approach offers high yields and excellent regioselectivity for the desired 3-nitro isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Nitro-2-phenylthiophene.

| Parameter | Value | Reference |

| Product Name | 3-Nitro-2-phenylthiophene | [6] |

| CAS Number | 18150-94-2 | [6] |

| Molecular Formula | C₁₀H₇NO₂S | [7] |

| Molecular Weight | 205.24 g/mol | N/A |

| Starting Materials | 1,4-Dithiane-2,5-diol, (E)-β-nitrostyrene | [4] |

| Final Product Yield | 91% | [5] |

| Appearance | Yellow Solid | N/A |

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process from starting materials to the final product.

Caption: Workflow for the synthesis of 3-Nitro-2-phenylthiophene.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by O'Connor et al.[4][5]

Step 1: Synthesis of the Tetrahydrothiophene Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve (E)-β-nitrostyrene (1.0 equivalent) and commercially available 1,4-dithiane-2,5-diol (1.0 equivalent) in ethanol.

-

Addition of Base: Add triethylamine (20 mol %) to the solution.

-